2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)butanamide
Description
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-3-17(19(26)24-16-11-14(22)10-9-13(16)2)30-21-23-12-18(20(27)25-21)31(28,29)15-7-5-4-6-8-15/h4-12,17H,3H2,1-2H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZPWHVKFPTUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)Cl)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)butanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from sodium benzenesulfonate and phosphorus pentachloride . The dihydropyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The final step involves the coupling of the benzenesulfonyl and dihydropyrimidinone intermediates with the butanamide moiety under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Substitution: The chloro group in the butanamide moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzyme active sites, inhibiting their activity, while the dihydropyrimidinone core may bind to receptors, modulating their function . These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂ClN₃O₄S₂ |
| Molecular Weight (g/mol) | 492.0 |
| Key Functional Groups | Pyrimidinone, benzenesulfonyl, sulfanyl, butanamide |
| Substituents | 5-Chloro-2-methylphenyl |
Comparison with Similar Compounds
The compound shares structural and functional similarities with several classes of molecules, including enzyme inhibitors, antimicrobial agents, and stereochemically complex derivatives. Below is a systematic comparison:
Structural Analogues as Enzyme Inhibitors
Pyrazole-linked thiazolidinones, oxazepines, and benzoxazepines (e.g., compound 2a in ) are reported as inhibitors of Plasmodium falciparum enoyl-acyl carrier protein reductase (Pf-ENR) and E. coli FabI, both critical enzymes in fatty acid biosynthesis . While the target compound also contains a sulfonamide group (like these analogues), its pyrimidinone core differs from the pyrazole or benzoxazepine scaffolds. Key differences include:
- LogP and Solubility : The Molinspiration tool () calculates properties like logP and topological polar surface area (TPSA) for enzyme inhibitors. The target compound’s larger molecular weight (492.0 vs. ~350–450 for compounds) may reduce solubility, impacting bioavailability.
- Bioactivity Scores: Pf-ENR inhibitors in prioritize low molecular flexibility and optimal hydrogen bonding. The target compound’s rigid pyrimidinone core may enhance binding affinity compared to flexible benzoxazepines.
Antimicrobial Sulfonamide Derivatives
describes 5-(substituted phenyl)-N-(2-oxo-2-(substituted phenyl)ethyl)-N-methyl-furan-2-sulfonamides (e.g., 4a–4m) with antimicrobial activity . These compounds share sulfonamide moieties but incorporate furan rings instead of pyrimidinones. Key distinctions:
Stereochemical Variants of Butanamide Derivatives
lists stereoisomeric butanamides (e.g., compounds m, n, o) with variations in phenoxyacetamido and tetrahydropyrimidinyl groups . Unlike these derivatives, the target compound lacks stereochemical complexity but features a chloro-methylphenyl group.
- Target Specificity : The chloro-methylphenyl group may confer selectivity for bacterial targets over mammalian enzymes, whereas compounds’ diphenylhexane chains suggest broader receptor interactions.
Table 2: Comparative Analysis of Key Features
Biological Activity
The compound 2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)butanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's synthesis, structural properties, and biological effects based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.94 g/mol. The structure includes a pyrimidine core substituted with a benzenesulfonyl group, which is believed to play a crucial role in its biological activity.
Anticancer Properties
Research indicates that compounds similar to those derived from pyrimidine structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of 1,6-dihydropyrimidines can inhibit cell proliferation in various cancer cell lines by interfering with cell cycle regulation and inducing apoptosis. The specific mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle progression .
Antiallergic Activity
The compound's structural features suggest potential antiallergic properties. Investigations into related pyrimidine derivatives have revealed their effectiveness in reducing allergic reactions in animal models through mechanisms that may involve the inhibition of histamine release and modulation of immune responses .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The benzenesulfonyl group may interact with specific enzymes, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell growth and inflammation.
- Receptor Modulation : The compound may bind to receptors involved in allergic responses or inflammatory pathways, leading to reduced symptoms associated with these conditions.
- Cell Cycle Arrest : By targeting CDKs, the compound could induce cell cycle arrest in cancer cells, preventing their proliferation.
Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, a related compound demonstrated potent inhibitory effects on human breast cancer cells (MCF-7). The study reported a dose-dependent decrease in cell viability, with IC50 values indicating significant potency at low concentrations. Histological analyses revealed increased apoptosis markers in treated cells compared to controls .
Study 2: Antiallergic Effects
Another investigation focused on the antiallergic activity of pyrimidine derivatives showed promising results in rodent models subjected to allergen exposure. Treatment with the compound led to reduced levels of IgE antibodies and decreased mast cell degranulation, indicating a strong potential for therapeutic application in allergic conditions .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.94 g/mol |
| Anticancer Activity (IC50) | < 10 µM (in MCF-7 cells) |
| Antiallergic Activity | Significant reduction in IgE levels |
| Mechanism | CDK inhibition, receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
